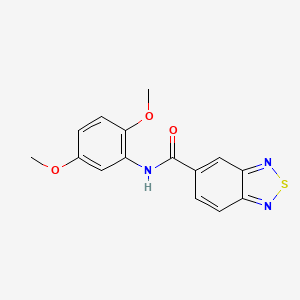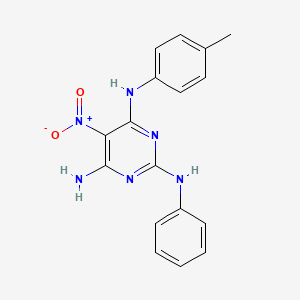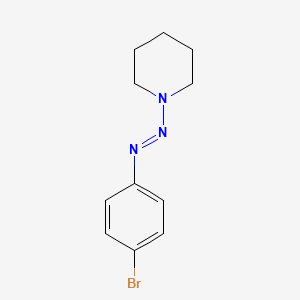![molecular formula C25H26N4O4 B12495029 propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Quinoxaline Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H26N4O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
propyl 2-amino-1-(4-butoxycarbonylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C25H26N4O4/c1-3-5-15-33-24(30)16-10-12-17(13-11-16)29-22(26)20(25(31)32-14-4-2)21-23(29)28-19-9-7-6-8-18(19)27-21/h6-13H,3-5,14-15,26H2,1-2H3 |
Clé InChI |
BLHIVDQSTMNLHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B12494949.png)


![5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid](/img/structure/B12494952.png)
![1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole](/img/structure/B12494960.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate](/img/structure/B12494971.png)
![N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B12494982.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)

![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
